Silver chromate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Silver chromate is an inorganic compound with the chemical formula Ag₂CrO₄. It is known for its distinct reddish-brown color and is primarily used in various scientific and industrial applications. The compound is insoluble in water but dissolves in concentrated nitric acid and ammonia. This compound is recognized for its role in analytical chemistry, particularly in precipitation titrations.

准备方法

Synthetic Routes and Reaction Conditions: Silver chromate is commonly synthesized through a double displacement reaction between silver nitrate (AgNO₃) and potassium chromate (K₂CrO₄). The reaction yields a precipitate of this compound, which can be separated through filtration. The overall reaction is as follows: [ 2AgNO₃ (aq) + K₂CrO₄ (aq) \rightarrow Ag₂CrO₄ (s) + 2KNO₃ (aq) ]

Industrial Production Methods: In industrial settings, the preparation of this compound follows the same double displacement reaction but on a larger scale. The reactants are mixed in purified water, and the resulting precipitate is filtered, washed, and dried to obtain pure this compound.

Types of Reactions:

Oxidation-Reduction Reactions: this compound can undergo redox reactions due to the presence of the chromate anion, which is a strong oxidizer.

Substitution Reactions: In the presence of certain reagents, this compound can participate in substitution reactions where the chromate anion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: this compound can be reduced by strong reducing agents, leading to the formation of silver metal and chromium compounds.

Substitution: Reagents such as hydrochloric acid can lead to the formation of silver chloride and chromic acid.

Major Products:

Reduction: Silver metal (Ag) and chromium(III) compounds.

Substitution: Silver chloride (AgCl) and chromic acid (H₂CrO₄).

科学研究应用

Analytical Chemistry

Argentometry

Silver chromate is predominantly used in argentometry, particularly the Mohr method, which is a titration technique for determining chloride ion concentrations. In this method, this compound serves as an indicator that changes color at the endpoint of the titration due to the formation of a reddish precipitate of this compound when all chloride ions have reacted with silver ions.

| Application | Description | Reference |

|---|---|---|

| Argentometry | Used as an indicator in the Mohr method for chloride detection | |

| Color Change | Formation of reddish precipitate indicates endpoint |

Neuroscience

Golgi Staining Method

In neuroscience, this compound plays a crucial role in the Golgi staining technique, which allows for the visualization of neurons. The this compound precipitate is reduced to metallic silver, enhancing contrast and enabling detailed study of neuronal structures under an electron microscope.

| Application | Description | Reference |

|---|---|---|

| Golgi Staining | Used to stain neurons for microscopic observation | |

| Reduction Process | Converts this compound into metallic silver for enhanced imaging |

Environmental Science

Photocatalysis in Wastewater Treatment

Recent studies have identified this compound nanoparticles as effective photocatalysts for degrading organic pollutants in wastewater. Their low solubility and unique optical properties make them suitable for environmental remediation applications.

| Application | Description | Reference |

|---|---|---|

| Wastewater Treatment | Nanostructured this compound used to degrade pollutants | |

| Photocatalytic Activity | Exhibits potential for environmental cleanup applications |

Materials Science

Nanostructured this compound

The synthesis of nanostructured this compound has gained attention due to its promising applications in sensors and catalysis. These nanoparticles can be tailored to exhibit specific sizes and morphologies, enhancing their catalytic properties.

Case Study 1: Dopamine Sensing

A study demonstrated the use of nanostructured this compound for electrochemical sensing of dopamine. The synthesized nanoparticles showed excellent sensitivity and selectivity, making them suitable for real-time monitoring applications.

- Methodology: Nanoparticles were synthesized using aminosalicylic acid as a stabilizer.

- Results: Achieved a limit of detection of 1.05 μM with a linear range from 5-45 μM.

- Technology: Integrated with IoT for data transmission to cloud platforms.

Case Study 2: Wastewater Treatment

Research on the photocatalytic capabilities of this compound nanoparticles revealed their effectiveness in removing organic pollutants from wastewater under UV light irradiation.

- Findings: The nanoparticles exhibited significant degradation rates for various contaminants.

- Implications: Potential application in industrial wastewater treatment processes.

作用机制

The mechanism by which silver chromate exerts its effects varies depending on the application:

Photocatalysis: Under visible light irradiation, this compound generates electron-hole pairs that facilitate the degradation of organic pollutants. The formation of silver nanoparticles on the surface enhances the photocatalytic activity by acting as electron traps and promoting interfacial charge transfer.

Neuroscience: In the Golgi method, this compound reacts with neuronal structures, allowing for detailed visualization under a microscope.

相似化合物的比较

Silver chromate can be compared with other chromate compounds such as potassium chromate (K₂CrO₄) and ammonium chromate ((NH₄)₂CrO₄):

Potassium Chromate: Unlike this compound, potassium chromate is highly soluble in water and is used as a reagent in various chemical reactions.

Ammonium Chromate: Similar to potassium chromate, ammonium chromate is soluble in water and is used in analytical chemistry and as a corrosion inhibitor.

Uniqueness of this compound:

Color: this compound’s distinct reddish-brown color makes it easily identifiable.

Applications: Its use in both analytical chemistry and photocatalysis highlights its versatility.

属性

CAS 编号 |

7784-01-2 |

|---|---|

分子式 |

AgCrH2O4 |

分子量 |

225.878 g/mol |

IUPAC 名称 |

dihydroxy(dioxo)chromium;silver |

InChI |

InChI=1S/Ag.Cr.2H2O.2O/h;;2*1H2;;/q;+2;;;;/p-2 |

InChI 键 |

TZVCHNYNIZBXHV-UHFFFAOYSA-L |

SMILES |

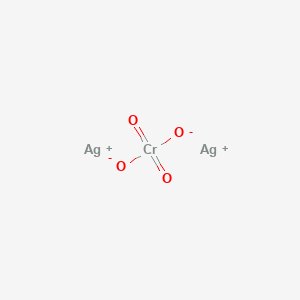

[O-][Cr](=O)(=O)[O-].[Ag+].[Ag+] |

规范 SMILES |

O[Cr](=O)(=O)O.[Ag] |

Key on ui other cas no. |

7784-01-2 |

Pictograms |

Oxidizer; Irritant; Health Hazard; Environmental Hazard |

相关CAS编号 |

7784-02-3 ((chromic acid)H2Cr2O7-Ag(1+)[1:2]) |

同义词 |

silver chromate |

产品来源 |

United States |

Q1: What is the molecular formula and weight of silver chromate?

A1: this compound has the molecular formula Ag2CrO4 and a molecular weight of 331.73 g/mol.

Q2: How can I identify this compound using spectroscopic techniques?

A2: this compound can be characterized using various techniques including:

- X-ray Diffraction (XRD): This technique is used to determine the crystal structure and phase purity of this compound. [, , , , , , ]

- Micro-Raman Spectroscopy: This method provides information about the vibrational modes of the molecule and can be used to identify this compound and its interactions with other materials. []

- Energy-Dispersive X-ray Spectroscopy (EDS): Coupled with electron microscopy, EDS helps determine the elemental composition and confirm the presence of silver and chromium in the sample. [, ]

Q3: What are some notable applications of this compound?

A3: this compound finds applications in various fields:

- Electrochemistry: It serves as a cathode material in lithium-silver chromate batteries, known for their high rate capability, long shelf-life, and reliability, making them suitable for applications like implantable pacemaker devices. [, , , ]

- Analytical Chemistry: this compound is used as an indicator in chloride ion detection. Its reaction with chloride ions leads to a visible color change, allowing for quantitative analysis. [, ]

- Neuroscience: this compound plays a crucial role in the Golgi staining technique, used to visualize neurons and their intricate structures under light and electron microscopy. [, , , ]

Q4: Are there challenges associated with the stability of this compound in the Golgi staining technique?

A5: Yes, this compound impregnation in the Golgi staining method can deteriorate over time, leading to fading and fragmentation of stained structures. []

Q5: How can the stability of this compound be enhanced in Golgi-stained samples?

A6: Researchers have developed stabilization techniques using photographic developers. These developers convert the water-soluble this compound into metallic silver or other insoluble compounds, preserving the stained structures for both light and electron microscopy. [, , ]

Q6: How does the solubility of this compound vary with temperature?

A7: The solubility of this compound in water increases with temperature. Studies have determined its solubility product and thermodynamic parameters (ΔH0 and ΔS0) at different temperatures, demonstrating its temperature-dependent solubility behavior. []

Q7: What are the emerging applications of this compound in catalysis?

A8: this compound catalysts show promise in various catalytic processes, including environmental remediation and pollution control. Researchers are actively exploring different preparation methods and applications to leverage its catalytic potential. []

Q8: What are the safety considerations associated with handling this compound?

A9: this compound contains hexavalent chromium (Cr(VI)), a known carcinogen. Proper handling and disposal methods are crucial to minimize health risks and environmental contamination. [, ]

Q9: How can the environmental impact of this compound be mitigated?

A10: Researchers are investigating alternative materials and methods to reduce or replace the use of this compound in applications where its toxicity poses concerns. For example, alternative chloride ion indicators are being explored. [] Additionally, proper waste management and recycling strategies are crucial to minimize the environmental footprint of this compound. [, ]

Q10: What analytical methods are commonly employed for the quantification of this compound?

A10: Several methods are used for quantitative analysis of this compound or the products of its reactions:

- Spectrophotometry: This technique utilizes the absorbance of light at specific wavelengths to quantify chromate ions released upon the reaction of this compound with target analytes like chloride. [, ]

- Ion Chromatography: This method provides high sensitivity and selectivity for separating and quantifying ionic species, including chromate, in complex matrices. []

- Turbidimetry: This technique measures the turbidity or cloudiness of a solution caused by the presence of suspended particles, like this compound precipitates, to determine analyte concentrations. []

Q11: How is the quality of this compound ensured during its production and application?

A11: Quality control measures for this compound include:

- Synthesis Control: Carefully controlling reaction parameters during synthesis, such as temperature, concentration, and solvent, is essential to obtain this compound with desired purity and particle size. [, ]

- Analytical Method Validation: Rigorous validation of analytical methods used for quantifying this compound ensures accurate and reliable results. This involves assessing method parameters like accuracy, precision, specificity, and detection limits. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。